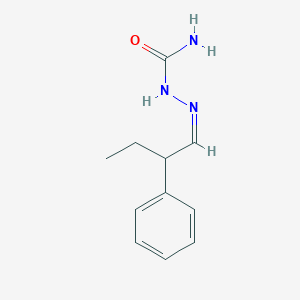
9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
説明
9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, or Carbazole-2-yl-Dioxaborolane (CBD) is a small molecule that has been used in a variety of scientific research applications. CBD has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. CBD has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored.
科学的研究の応用
Fluorescent Probes and Optical Materials
Near-Infrared Fluorescent Probes : This compound has been used in the synthesis of novel near-infrared fluorescent probes. These probes, including indole-carbazole borate esters, exhibit potential for fluorescence applications due to their unique structural properties (Shen You-min, 2014).
Organic Electron Donors : Derivatives of this compound have been synthesized as organic electron donors. These donors are crucial in various synthetic approaches, especially in the development of materials for electronic and optoelectronic applications (Elham N. Bifari & R. El-Shishtawy, 2021).
Photovoltaic and Optoelectronic Applications
Organic Solar Cells : Carbazole derivatives, including those with this compound, have been used in the synthesis of materials for single-component organic solar cells. They are employed as precursors for aldehydes in dyes with donor-π-spacer-acceptor structures (Maxim S. Mikhailov et al., 2022).
Polymer Light-Emitting Diodes (PLEDs) : This compound is used in the development of novel conjugated polymers for PLEDs. The polymers exhibit different colors and are potential candidates for display applications due to their electrochemical and photophysical properties (Huaijun Tang et al., 2014).
Advanced Material Synthesis
High-Molecular-Weight Polymers : The compound is used in the synthesis of high-molecular-weight conjugated polycarbazoles. These polymers are synthesized through palladium-catalyzed Suzuki polycondensation and have applications in creating materials with enhanced optical, electrochemical, and thermal properties (Yaqin Fu & Zhishan Bo, 2005).
Photorefractive Materials : A monolithic photorefractive molecule, including a derivative of this compound, was synthesized for applications in organic glass with photoconductivity and optical nonlinearity. It demonstrates significant potential in optoelectronics due to its stability and optical quality (Jiwon Sohn et al., 2000).
特性
IUPAC Name |
9-(2-ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36BNO2/c1-7-9-12-19(8-2)18-28-23-14-11-10-13-21(23)22-17-20(15-16-24(22)28)27-29-25(3,4)26(5,6)30-27/h10-11,13-17,19H,7-9,12,18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSYCLXMVHHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
856422-41-8 | |
| Record name | 9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3:6,7:10,11-Tris[1-(3-menthylureido)bicyclo[3.3.1]nonane-9,9-diylbis(oxy)]triphenylene](/img/structure/B1494170.png)


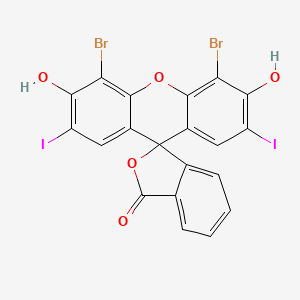

![exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B1494205.png)
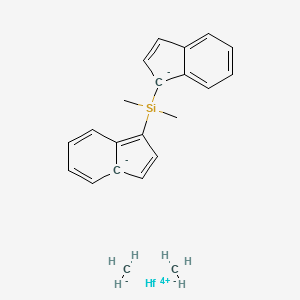
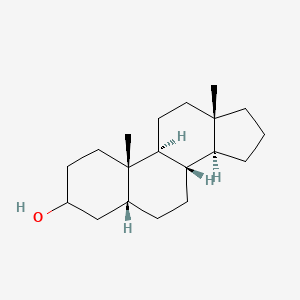
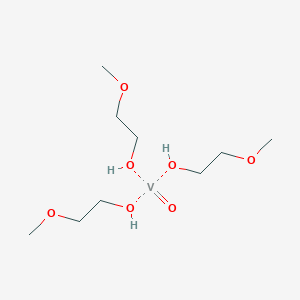
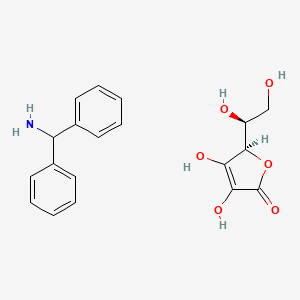
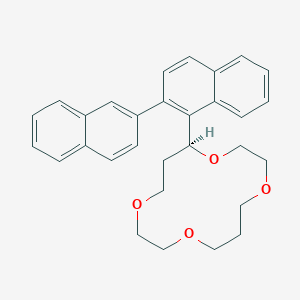
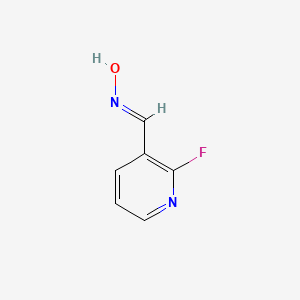
![Galactose, D-, [1-3H(N)]](/img/structure/B1494263.png)
